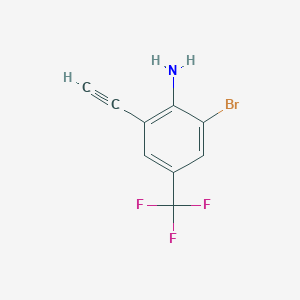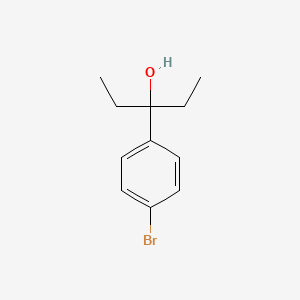
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C9H5BrF3N. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzenamine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the benzenamine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Heck coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Radical Initiators: Used in trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-bromo-4-(trifluoromethyl)-: Lacks the ethynyl group, which reduces its reactivity in coupling reactions.
Benzenamine, 2,4,6-tribromo-: Contains additional bromine atoms, which can lead to different reactivity and applications.
2-Bromo-6-chloro-4-(trifluoromethyl)benzenamine: Contains a chlorine atom instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
The ethynyl group allows for versatile coupling reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Eigenschaften
Molekularformel |
C9H5BrF3N |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
2-bromo-6-ethynyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H5BrF3N/c1-2-5-3-6(9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
InChI-Schlüssel |
UBBQERSGSPQXSY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile](/img/structure/B8697147.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)



